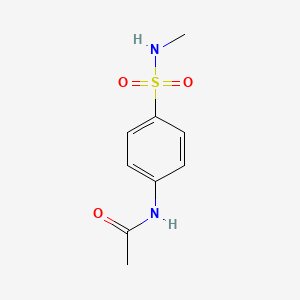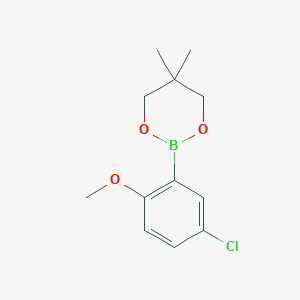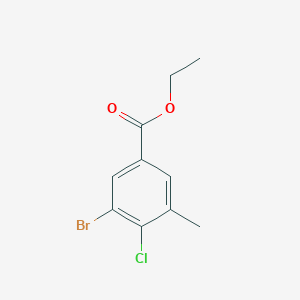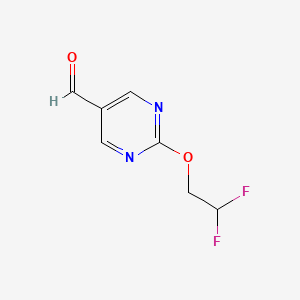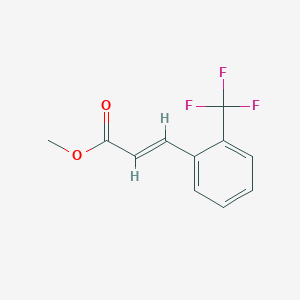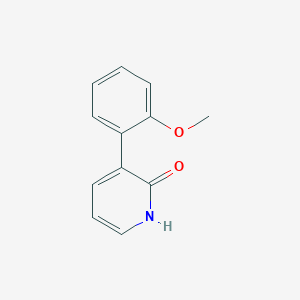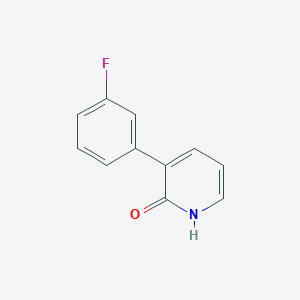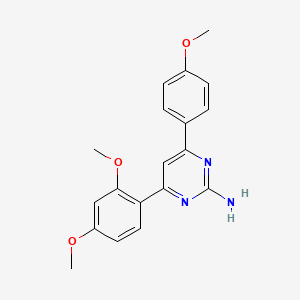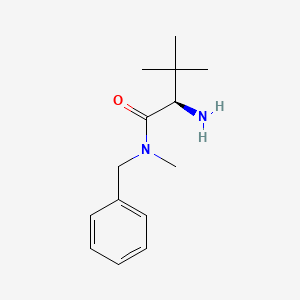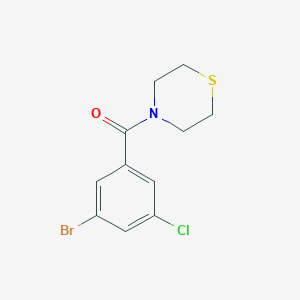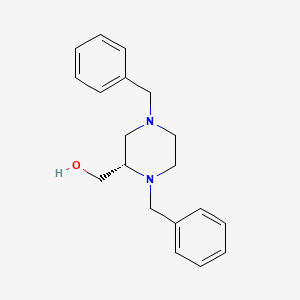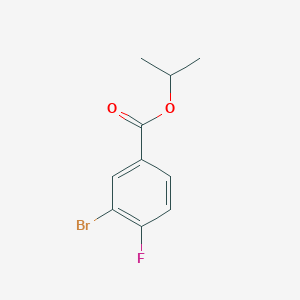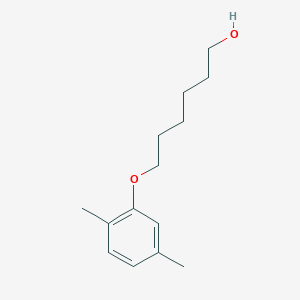
6-(2,5-Dimethylphenoxy)hexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,5-Dimethylphenoxy)hexan-1-ol is an organic compound with the molecular formula C14H22O2 and a molecular weight of 222.33 g/mol . It is characterized by the presence of a phenoxy group substituted with two methyl groups at positions 2 and 5, attached to a hexanol chain. This compound is primarily used for research purposes and has various applications in scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Dimethylphenoxy)hexan-1-ol typically involves the reaction of 2,5-dimethylphenol with 6-bromohexan-1-ol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion, generated from 2,5-dimethylphenol, attacks the bromohexane to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2,5-Dimethylphenoxy)hexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The phenoxy group can be reduced under specific conditions to yield the corresponding phenol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Formation of 6-(2,5-Dimethylphenoxy)hexan-1-one.
Reduction: Formation of 2,5-dimethylphenol.
Substitution: Formation of 6-(2,5-Dimethylphenoxy)hexyl chloride or bromide.
Applications De Recherche Scientifique
6-(2,5-Dimethylphenoxy)hexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(2,5-Dimethylphenoxy)hexan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The hexanol chain can also affect the compound’s solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylphenol: Lacks the hexanol chain, making it less hydrophobic.
6-Phenoxyhexan-1-ol: Lacks the methyl groups on the phenoxy ring, potentially altering its reactivity and interactions.
6-(2-Methylphenoxy)hexan-1-ol: Has only one methyl group on the phenoxy ring, which may affect its steric and electronic properties.
Uniqueness
6-(2,5-Dimethylphenoxy)hexan-1-ol is unique due to the presence of both the hexanol chain and the dimethyl-substituted phenoxy group. This combination imparts distinct physical and chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for various research applications.
Propriétés
IUPAC Name |
6-(2,5-dimethylphenoxy)hexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-12-7-8-13(2)14(11-12)16-10-6-4-3-5-9-15/h7-8,11,15H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMLLTVCDSYJCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
